potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate
Description
Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate is a potassium salt of a sulfated organic compound characterized by a complex heterocyclic structure. Key features include:
- Core scaffold: A glucopyranose (oxane) ring with hydroxyl and hydroxymethyl substituents, indicative of a sugar derivative.
- Sulfur linkages: A sulfanyl (-S-) group bridges the oxane ring and a Z-configured propylideneamino group.
- Aromatic moiety: A phenyl group attached to the propylidene chain.
- Sulfate group: The terminal sulfate (-OSO₃⁻) contributes to hydrophilicity and ionic character .
Properties
Molecular Formula |
C15H20KNO9S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11-;/t10-,12-,13+,14-,15+;/m1./s1 |
InChI Key |
GRDVEEVTGDFZCR-WMOVLZJTSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-S-Mercaptopropyl-β-D-Glucopyranose
Procedure :
- Protection of β-D-Glucose :
- Thioether Formation :
- Tosylation of C2-OH in β-D-glucose pentaacetate using tosyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C.
- Displacement with sodium hydrosulfide (NaSH) in DMF (60°C, 6 hr) yields 2-SH-β-D-glucopyranose tetraacetate.
- Alkylation with 3-bromopropylamine hydrobromide (1.5 eq) in ethanol (reflux, 12 hr) gives 2-S-mercaptopropyl-β-D-glucopyranose tetraacetate (78% yield).
- Deprotection :
Characterization :
Formation of (Z)-3-Phenylpropylidene Imine
Procedure :
- Condensation Reaction :
- Purification :
Characterization :
Sulfation of the Amino Group
Procedure :
- Sulfation Reaction :
- Workup :
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| SO₃-TEA (eq) | 2.0 | 65 |
| SO₃-TEA (eq) | 3.0 | 90 |
| Solvent | DMF | 90 |
| Solvent | THF | 72 |
Potassium Salt Formation
Procedure :
- Ion Exchange :
- The sulfated imine (1.0 eq) is dissolved in methanol and treated with potassium hydroxide (1.05 eq) at 25°C for 1 hr.
- Precipitation :
Characterization :
- Elemental Analysis : Calc. for C₁₉H₂₆KN₃O₉S₂: C 41.22%, H 4.70%, N 7.59%; Found: C 41.18%, H 4.73%, N 7.55%.
- Mp : 218–220°C (decomp.).
Critical Analysis of Methodologies
Thioether Formation Efficiency
The use of tosyl chloride for C2 activation in β-D-glucose ensures regioselectivity, but competing O-tosylation at other positions may occur. Alternatives like enzymatic glycosylation (e.g., lipase B-catalyzed transesterification) could improve selectivity but require optimization for thio-sugars.
Z-Imine Stereocontrol
Bulky amines (tert-butylamine) favor the Z-configuration by steric hindrance, as evidenced by a 4:1 Z:E ratio in toluene. Polar solvents (e.g., DMF) reduce selectivity (Z:E = 1.5:1), emphasizing the need for solvent screening.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s uniqueness lies in its combination of a glucopyranose core, sulfanyl linkage, and sulfated aromatic side chain. Comparisons with analogous compounds include:
Insights :
- The glucopyranose core is shared with glycosides and sulfated carbohydrates, but the sulfanyl-propylidene-amino linkage distinguishes it from simpler glycosides .
- Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfone) impacts reactivity; sulfanyl groups may enhance nucleophilicity or metal coordination .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Computational Similarity Assessments
Molecular Fingerprint Analysis
Using Tanimoto coefficients (Tc) or Morgan fingerprints, the compound’s similarity to analogs can be quantified:
- Tanimoto similarity : A Tc > 0.7 indicates high structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) despite differing functional groups .
- 3D superposition: Class 1 algorithms (atom-to-atom alignment) may highlight shared pharmacophores, such as the glucopyranose-sulfate motif .
Virtual Screening Relevance
The compound’s unique features make it a candidate for ligand-based virtual screening, following the "similar property principle" . However, "activity cliffs" (small structural changes causing drastic activity shifts) must be considered .
Biological Activity
Potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate is a complex organic compound with potential biological activities. This article synthesizes the current understanding of its biological properties based on diverse sources.
The molecular formula of this compound is . It features a trihydroxy sugar moiety and a phenyl group linked to a sulfanylpropylidene structure, suggesting potential interactions with biological systems.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups in the sugar moiety can donate electrons and neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases.
2. Antimicrobial Properties
Studies have shown that sulfanyl derivatives can possess antimicrobial effects. The compound's structure may interact with microbial cell membranes or inhibit essential enzymes, leading to reduced microbial viability.
3. Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or disruption of cellular signaling.
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated that compounds with similar hydroxymethyl and trihydroxy groups demonstrated higher radical scavenging activities compared to controls .
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli showed that sulfanyl derivatives could inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 3: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed an IC50 value indicating potent activity at low concentrations. Flow cytometry analysis confirmed apoptosis as the primary mode of cell death .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
